
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a benzenecarboxamide derivative, which means it contains a benzene ring attached to a carboxamide group. It also has a trifluoromethyl group attached to the benzene ring, which is a common functional group in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .
Chemical Reactions Analysis
The trifluoromethyl group in this compound could potentially undergo various reactions. For example, the C-F bonds in trifluoromethyl-containing compounds can be activated to synthesize diverse fluorinated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists : This study discusses the synthesis and biological activities of derivatives including benzyloxy and dichlorophenyl components as potent and selective human CB1 inverse agonists (Meurer et al., 2005).
Antipathogenic Properties : A study on new thiourea derivatives highlighted the significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating the potential of these derivatives in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).
Star-Shaped Aromatic Polyamides : Research on the synthesis of well-defined star-shaped aromatic polyamides used compounds with benzyloxy linkages, indicating potential applications in polymer chemistry (Sugi, Hitaka, Yokoyama & Yokozawa, 2005).
Catalysis in Organic Chemistry : A study on rhenium-catalyzed trifluoromethylation of aromatics involved compounds with trifluoromethyl groups, contributing to advancements in organic synthesis and catalysis (Mejía & Togni, 2012).
Organogelation and Ferroelectric Response : Research into benzenecarboxamide derivatives showed their potential in forming organogels and their application in studying ferroelectric responses (Shishido et al., 2014).
Anti-Tubercular Applications : A study on derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NO2/c22-16-10-17(23)19(29-12-13-5-2-1-3-6-13)11-18(16)27-20(28)14-7-4-8-15(9-14)21(24,25)26/h1-11H,12H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKMDDIEQAGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

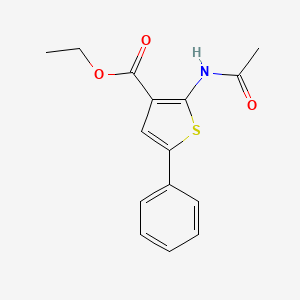

![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
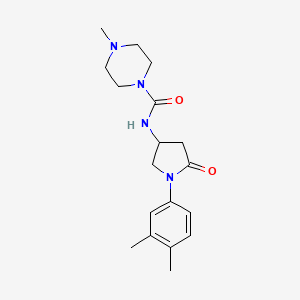
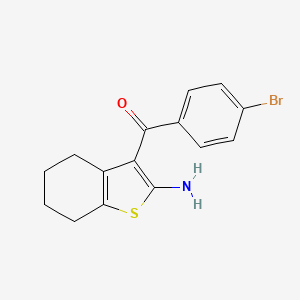
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
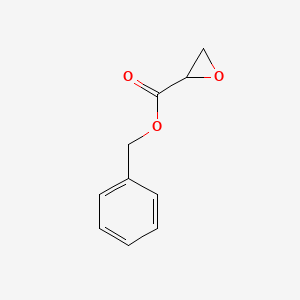
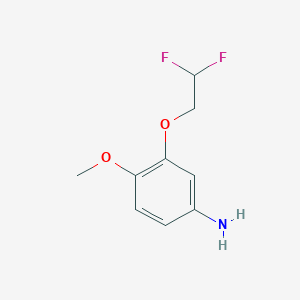
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)


